molecular formula C12H14N4 B13160288 2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Cat. No.: B13160288
M. Wt: 214.27 g/mol
InChI Key: KPOUOECJWRGZNA-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine: is a heterocyclic compound that features a unique fusion of pyrazole and diazepine rings with a pyridine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or aldehyde, followed by cyclization using a base or acid catalyst . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets, such as GABA receptors in the brain. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological conditions . The compound’s structure allows it to fit into receptor binding sites, influencing the activity of these receptors and altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is unique due to its specific ring structure and the presence of a pyridine substituent, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

2-pyridin-4-yl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

InChI

InChI=1S/C12H14N4/c1-4-14-9-11-8-12(15-16(11)7-1)10-2-5-13-6-3-10/h2-3,5-6,8,14H,1,4,7,9H2

InChI Key

KPOUOECJWRGZNA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=NN2C1)C3=CC=NC=C3

Origin of Product

United States

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